molecular formula C13H25N3O B1418465 N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide CAS No. 79379-29-6

N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B1418465
CAS No.: 79379-29-6
M. Wt: 239.36 g/mol
InChI Key: YRELIRZSBXDSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 3-methylcyclohexylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetic acid, while reduction may produce N-(3-methylcyclohexyl)-2-(piperazin-1-yl)ethanol.

Scientific Research Applications

N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
  • N-(3-methylcyclohexyl)-2-(piperidin-1-yl)acetamide
  • N-(3-methylcyclohexyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is unique due to the presence of the piperazine ring, which imparts specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(3-methylcyclohexyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-3-2-4-12(9-11)15-13(17)10-16-7-5-14-6-8-16/h11-12,14H,2-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELIRZSBXDSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.